molecular formula C5H10N2 B1361361 2-Ethyl-2-imidazoline CAS No. 930-52-9

2-Ethyl-2-imidazoline

Cat. No. B1361361
CAS RN: 930-52-9
M. Wt: 98.15 g/mol
InChI Key: QUPKCFBHJFNUEW-UHFFFAOYSA-N
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Description

2-Ethyl Imidazole is a colorless to yellowish solid with an amine-like odor . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing .


Synthesis Analysis

Imidazoline surfactants belong to the category of cationic surfactants. They are often quaternary nitrogen salts and are widely used both in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . The fatty imidazolines were synthesized by cyclizing the diamides at 150 C for 2 hr under reduced pressure in a 92% yield .


Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

2-Ethyl-2-imidazoline can participate in various chemical reactions due to its imidazole ring. It can act as a nucleophile and engage in substitution reactions or serve as a ligand in coordination chemistry. Reactions of [RuH (CO)CI (PPh3)3] have been carried out with imidazole, 2-methylimidazole, 2-ethylimidazole and pyrazole in the presence of suitable anions [BF4-,BPh4-,ClO4-,&PF6-] .


Physical And Chemical Properties Analysis

2-Ethyl-2-imidazoline is a solid at room temperature . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .

Scientific Research Applications

Corrosion Inhibition

2-Ethyl-2-imidazoline and its derivatives have been extensively studied for their application as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of materials like carbon steel in various acidic environments. For instance, an experimental study demonstrated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline (a derivative of 2-ethyl-2-imidazoline) in inhibiting corrosion, attributed to the compound's active sites and plane geometry of its heterocyclic ring, which promotes coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004). Another study on halogen-substituted imidazoline derivatives further confirmed their role as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Synthesis and Structural Analysis

2-Imidazolines, including 2-ethyl-2-imidazoline, are also a focus in synthetic chemistry. A study on the facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and sodium iodide highlights the interest in developing green and efficient methodologies for producing these compounds (Bai, Xu, Chen, Yang, & Li, 2011). Additionally, research on the microwave-assisted synthesis and crystal structures of 2-imidazolines shows the advancement in techniques for the preparation of these compounds, emphasizing the importance of green chemistry in this field (Hoz, Díaz‐Ortiz, Mateo, Moral, Moreno, Elguero, Foces-Foces, Rodríguez, & Sánchez-Migallón, 2006).

Medical Research

In the medical field, derivatives of 2-ethyl-2-imidazoline have been studied for their potential in treating various conditions. For example, a series of 2-imidazoline derivatives were synthesized and evaluated as potential inhibitors of human monoamine oxidase, which is relevant for the treatment of neuropsychiatric and neurodegenerative disorders (Shetnev, Osipyan, Baykov, Sapegin, Chirkova, Korsakov, Petzer, Engelbrecht, & Petzer, 2019). Additionally, the synthesis and evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents highlight the versatility of 2-imidazoline derivatives in developing cardiovascular medications (Touzeau, Arrault, Guillaumet, Scalbert, Pfeiffer, Rettori, Renard, & Mérour, 2003).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies have been conducted on imidazoline corrosion inhibitors in crude oils. For instance, a method involving liquid chromatography/electrospray ionisation mass spectrometry was developed to estimate low concentrations of individual imidazolines in crude oils, which is crucial for understanding the fate of these compounds in the environment (McCormack, Jones, & Rowland, 2002).

Agricultural Chemistry

2-Imidazoline was also identified as a minor conversion product of ethylenethiourea in plants, suggesting its role as a residue of ethylenebisdithiocarbamate fungicides, which are widely used in agriculture (Vonk & Sijpesteijn, 1971).

Safety And Hazards

2-Ethyl-2-imidazoline may cause severe skin burns and eye damage. It may also damage the unborn child . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-ethyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKCFBHJFNUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239233
Record name 2-Imidazoline, 2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-imidazoline

CAS RN

930-52-9
Record name 2-Ethylimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Ethyl-2-imidazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Von Rauch, M Schlenk, R Gust - Journal of medicinal chemistry, 2004 - ACS Publications
… 4,5-Bis(4-methoxyphenyl)-2-ethyl-2-imidazoline (4e). 4e was … 2-chloro-4-methoxyphenyl)-2-ethyl-2-imidazoline (4f). 4f was … 2-fluoro-4-methoxyphenyl)-2-ethyl-2-imidazoline (4g).4g was …
Number of citations: 37 pubs.acs.org
T Kagiya, M Izu, M Hatta, T Matsuda… - Journal of Polymer …, 1967 - Wiley Online Library
… The reaction of 2-ethyl-2-imidazoline with propionic acid at 220C. gave a white solid product in good yield. The infrared spectrum of the product displayed the characteristic peaks of …
Number of citations: 7 onlinelibrary.wiley.com
M Remko, OA Walsh, WG Richards - Chemical physics letters, 2001 - Elsevier
… Pigenet and Lumbroso [34] found for 2-phenyl and 2-ethyl-2-imidazoline values of 3.08 and 3.42 Debye (in benzene). The imino tautomers, owing to their higher dipole moments, …
Number of citations: 41 www.sciencedirect.com
I Ježo, I Lužák - Chemical Papers, 1964 - chempap.org
cf. CA 61, 2039a. The aminolysis of sucrose was carried out with an aq. soln. of ethylenediamine. The following compds. were isolated and identified: 2-methyl-2-imidazoline, 2-ethyl-2-…
Number of citations: 2 chempap.org
M von Rauch, S Busch, R Gust - Journal of medicinal chemistry, 2005 - ACS Publications
… -1-ylethoxy)phenyl)-2-ethyl-2-imidazoline (4a) was prepared from (4R,5S)/(4S,5R)-4,5-bis(2-chloro-4-hydroxyphenyl)-2-ethyl-2-imidazoline hydrobromide 4 (0.20 mmol, 86.4 mg) and 1-…
Number of citations: 19 pubs.acs.org
MJ Fazio - The Journal of Organic Chemistry, 1984 - ACS Publications
… The desired product 11a is obtained in 3% yield and 1-butyl-2-ethyl-2-imidazoline (12a) in 30% yield. The other products identified are IV-butylpropionamide (13a), 7V-(2-hydroxyethyl)…
Number of citations: 58 pubs.acs.org
T Kagiya, M Izu, T Matsuda… - Journal of Polymer …, 1968 - Wiley Online Library
Ordered copolyamides were prepared by the interfacial polycondensation of the hydrolyzate of bisimidazoline in the aqueous solution with diacid chloride in chloroform solution; …
Number of citations: 8 onlinelibrary.wiley.com
IA Chekulaeva, LV Kondrat'eva - Russian Chemical Reviews, 1965 - iopscience.iop.org
CONTENTS I. Introduction 670 II. Reaction of acetylene with amines and ammonia 670 III. Reaction of alkyl-and aryl-alkynes with amines 672 IV. Reaction of alkoxyalkynes and alkynyl …
Number of citations: 56 iopscience.iop.org
MTC Ang - 2014 - search.proquest.com
The interaction between carbon dioxide (CO2) and N-compounds such as 1, 8-diazobicyclo [5.4. 0] undec-7-ene (DBU) has been extensively studied in the Jessop Lab. Carbon …
Number of citations: 4 search.proquest.com
FR Visser, JM Allen, GJ Shaw - Journal of apicultural research, 1988 - Taylor & Francis
The volatile flavour compounds from a unifloral manuka honey (Leptospermum scoparium Forst.) were isolated and analysed by capillary gas-liquid chromatography and gas-liquid …
Number of citations: 54 www.tandfonline.com

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